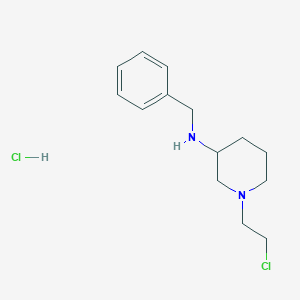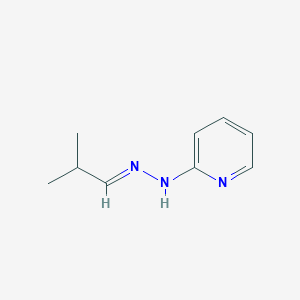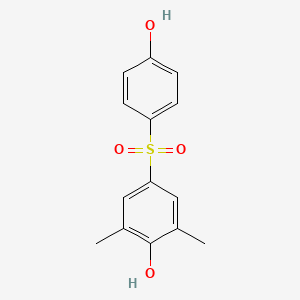![molecular formula C16H12N2O4 B8040452 [3-[2-(3-Cyanatophenoxy)ethoxy]phenyl] cyanate](/img/structure/B8040452.png)
[3-[2-(3-Cyanatophenoxy)ethoxy]phenyl] cyanate
Vue d'ensemble
Description
[3-[2-(3-Cyanatophenoxy)ethoxy]phenyl] cyanate is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Renewable Thermosetting Resins and Thermoplastics: [3-[2-(3-Cyanatophenoxy)ethoxy]phenyl] cyanate derivatives have been used to synthesize thermosetting resins and thermoplastics from vanillin. These materials demonstrate high thermal stability and are useful for environmentally sustainable polymer applications (Harvey et al., 2015).
Thermomechanical Resin Comparisons: Different cyanate ester resins containing biphenyl moieties were synthesized and their curing behavior and thermal properties were compared. These materials are significant in the development of high-performance polymers (Reams & Boyles, 2011).
Thermal Stability of Cyanate Ester Resins: The effect of o-methoxy groups on the properties and thermal stability of renewable high-temperature cyanate ester resins was studied. This research provides insights into the design of high-temperature resistant polymers (Harvey et al., 2015).
Polymerization Catalysis: The catalytic mechanism of benzoxazine to the polymerization of cyanate ester was explored. This study contributes to the understanding of cyanate ester polymerization processes, which are crucial in the production of high-performance polymers (Li et al., 2014).
Antileukemic Activity: Research on polycarbonyl compounds and their derivatives, including this compound, revealed some antileukemic activity, indicating potential applications in cancer research (French & Freedlander, 1958).
Modulating Accidental Fermi Resonance: Studies on vibrational probes, including cyanate groups in phenyl cyanate, were conducted to understand Fermi resonance. This research is relevant in the field of molecular spectroscopy and analytical chemistry (Lipkin et al., 2011).
Kinetics of Thermal Degradation Processes: The kinetics of the thermal degradation of cyanate ester polymers were studied. This research is crucial for understanding the stability and lifespan of materials made from these polymers (Hamerton et al., 2004).
Propriétés
IUPAC Name |
[3-[2-(3-cyanatophenoxy)ethoxy]phenyl] cyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c17-11-21-15-5-1-3-13(9-15)19-7-8-20-14-4-2-6-16(10-14)22-12-18/h1-6,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGFYPJSSRZPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC#N)OCCOC2=CC(=CC=C2)OC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8,9,9a-hexahydro-1H-imidazo[1,5-a]azepine](/img/structure/B8040371.png)
![4-[Dimethylamino(phenyl)methyl]-2,6-dimethylphenol](/img/structure/B8040379.png)

![methyl N-[5-(dimethylsulfamoyl)-3-(methoxycarbonylamino)-2-methylphenyl]carbamate](/img/structure/B8040406.png)
![methyl N-[3-(dimethylsulfamoyl)-5-(methoxycarbonylamino)-2,4,6-trimethylphenyl]carbamate](/img/structure/B8040412.png)
![3-(4,7-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8040416.png)


![1-(2,2-Dimethylpropyl)-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B8040437.png)

![[2-(2-Acetyloxyphenyl)sulfanylphenyl] acetate](/img/structure/B8040455.png)

![2-[4-[Dicyano(trimethylsilyloxy)methyl]phenyl]-2-trimethylsilyloxypropanedinitrile](/img/structure/B8040464.png)

